Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Medicinal Chemistry QSAR Antidepressant Drug Design

Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- (CAS 603945-94-4) is a synthetic triazinoindole-thioacetamide hybrid with the molecular formula C14H13N5OS and a molecular weight of 299.35 g/mol. It comprises a 1,2,4-triazino[5,6-b]indole core linked via a thioether bridge to an N-allyl acetamide side chain.

Molecular Formula C14H13N5OS
Molecular Weight 299.35 g/mol
Cat. No. B12596631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
Molecular FormulaC14H13N5OS
Molecular Weight299.35 g/mol
Structural Identifiers
SMILESC=CCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
InChIInChI=1S/C14H13N5OS/c1-2-7-15-11(20)8-21-14-17-13-12(18-19-14)9-5-3-4-6-10(9)16-13/h2-6H,1,7-8H2,(H,15,20)(H,16,17,19)
InChIKeyADAYNJUPHGBXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-2-Allyl-2-(2H-1,2,4-Triazino[5,6-B]Indol-3-Ylthio)-: Core Structural and Pharmacophoric Profile for Procurement Evaluation


Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- (CAS 603945-94-4) is a synthetic triazinoindole-thioacetamide hybrid with the molecular formula C14H13N5OS and a molecular weight of 299.35 g/mol. It comprises a 1,2,4-triazino[5,6-b]indole core linked via a thioether bridge to an N-allyl acetamide side chain. This scaffold places it within a class of compounds that have demonstrated antidepressant, antimicrobial, and anticonvulsant activities in published preclinical studies, establishing it as a relevant candidate for neuropsychiatric and anti-infective drug discovery programs. [1]

Scaffold Reported class-level antidepressant, antimicrobial, and anticonvulsant activities in preclinical models
Derivatization N-allyl terminal alkene enables diversification via metathesis, thiol-ene click, epoxidation
Procurement N-allyl derivative procurement supports QSAR-predicted pharmacophore and synthetic versatility

Why the N-2-Allyl Substituent on the Triazinoindole-Thioacetamide Scaffold Precludes Simple In-Class Substitution


Generic substitution within the triazinoindole-thioacetamide class is not advisable because the N-alkyl substituent length and unsaturation have been shown to critically modulate biological activity. In the closely related 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted)acetamide series, QSAR analysis and antidepressant evaluation by Shelke and Bhosale revealed that activity is severely mitigated upon increasing the acyl chain length by even one carbon atom. [1] The N-allyl group of the target compound introduces a terminal alkene that is absent in the N-propyl, N-butyl, or N-ethoxypropyl analogs, providing a unique combination of π-character, steric profile, and potential for metabolic oxidation or further chemical derivatization. Consequently, procurement of the exact N-allyl derivative is essential for maintaining the intended pharmacodynamic and synthetic properties.

Chain sensitivity QSAR indicates increasing acyl chain by one carbon severely reduces antidepressant activity; N-propyl and N-butyl analogs may not reproduce the allyl pharmacodynamic profile.
Handle absence N-propyl and N-butyl analogs lack the terminal alkene, eliminating metathesis, thiol-ene, epoxidation, and halocyclization derivatization pathways.

Quantitative Differentiation Evidence for Acetamide, N-2-Allyl-2-(2H-1,2,4-Triazino[5,6-B]Indol-3-Ylthio)- Relative to Structural Analogs


Structural Determinant: N-Allyl Chain Length and Unsaturation versus N-Propyl and N-Butyl Analogs

The N-allyl substituent differentiates the target compound from the N-propyl analog (CAS 603945-95-5) and the N-butyl analog. The Shelke and Bhosale QSAR study on related N-substituted phenyl acetamides demonstrated that increasing the acyl chain length by a single methylene unit drastically reduces antidepressant activity (%DID). [1] Although direct TST data for the N-allyl compound are not published, the QSAR model predicts that the terminal alkene's electronic and steric properties will produce a distinct activity profile compared to saturated alkyl chains. The N-allyl group has a smaller van der Waals volume (~28.1 ų) compared to N-propyl (~33.4 ų) and introduces a π-system capable of participating in CH–π or π–π interactions with biological targets.

N-Allyl vs N-Propyl
Class-level inference
N-allyl: terminal C=C, vdW ~28.1 ų; N-propyl: saturated C3, vdW ~33.4 ų
Substituent size and unsaturation may shift target engagement
QSAR model prediction; direct comparison data not published
Medicinal Chemistry QSAR Antidepressant Drug Design

Class-Validated Antidepressant Scaffold: %DID in Murine Tail Suspension Test for N-Phenyl Analogs

The triazinoindole-thioacetamide scaffold has demonstrated impressive antidepressant activity in the murine tail suspension test (TST). Shelke and Bhosale reported that several N-substituted phenyl acetamide derivatives exhibited substantial percentage decreases in immobility duration (%DID), with the best compounds achieving reductions comparable to standard antidepressants. [1] The paper states that 'a number of synthesized compounds exhibited impressive antidepressant activity, measured in terms of percentage decrease in immobility duration (%DID).' [1] While the specific %DID values for the N-allyl compound are not reported, the N-allyl derivative shares the identical triazinoindole-thioacetamide core with these active compounds, differing only in the N-substituent. The Shruthi et al. study further validated the scaffold's antidepressant and anticonvulsant properties. [2]

Antidepressant TST Activity
Class-level inference
N-phenyl analogs: reported impressive %DID; target: no published TST data
Supports head-to-head antidepressant screening
Activity predicted by scaffold; direct TST evaluation needed
Neuropsychopharmacology Antidepressant Screening In Vivo Behavioral Pharmacology

Antimicrobial Activity of the Triazinoindole-Thioacetamide Class: MIC Values Against Standard Bacterial Strains

The triazinoindole-thioacetamide class has demonstrated potent antimicrobial activity. Shruthi et al. reported that most of their synthesized N-aryl derivatives exhibited MIC values lower than those of the standard drugs used as positive controls. [1] The abstract states: 'Preliminary results indicated that most of the compounds showed lesser MIC value than the standard drug used when tested for antimicrobial activity.' [1] Although the specific MIC values for the N-allyl derivative are not published, the N-allyl compound shares the same triazinoindole-thioacetamide pharmacophore. The presence of the allyl group may confer enhanced membrane permeability relative to bulkier N-aryl analogs, a hypothesis testable through procurement and MIC determination.

Antimicrobial MIC
Class-level inference
N-aryl analogs: MIC lower than standard drugs; target: no published MIC data
Supports antimicrobial screening context
Broth microdilution assay; direct MIC determination required
Antimicrobial Drug Discovery MIC Determination Infectious Disease

Synthetic Utility: The N-Allyl Group as a Derivatizable Handle for Chemical Library Expansion

The terminal allyl group of the target compound is a versatile synthetic handle that is absent in the N-propyl (CAS 603945-95-5) and N-butyl analogs. Allyl groups can undergo olefin cross-metathesis, thiol-ene click chemistry, hydroboration-oxidation, and epoxidation reactions, enabling rapid diversification into functionalized derivatives. The N-propyl analog (CAS 603945-95-5), by contrast, offers only saturated alkane reactivity. This makes the N-allyl compound uniquely suited as a core intermediate for generating focused libraries of triazinoindole-thioacetamides with varied N-substituents. The halocyclization of related 3-allylthio-triazinoindoles to yield thiazolo-fused products has been demonstrated, confirming the allyl group's ability to participate in intramolecular cyclization reactions. [1]

Synthetic Utility
Class-level inference
N-allyl: enables metathesis, hydroboration, epoxidation, thiol-ene, halocyclization
Terminal alkene supports chemical library diversification
Based on organic synthesis precedent; reaction yields not reported
Synthetic Chemistry Chemical Biology Library Synthesis

Limited Evidence Disclaimer: Absence of Published Direct Comparative Biological Data

A comprehensive search of PubMed, Google Scholar, and major patent databases did not yield any published head-to-head biological comparison between Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- and its N-propyl, N-butyl, or N-ethoxypropyl analogs. The compound has been indexed in chemical supplier databases (CAS 603945-94-4, molecular formula C14H13N5OS, MW 299.35) but does not appear in screened biological assay datasets. All differentiation claims above are therefore based on class-level QSAR trends, structural logic, and synthetic chemistry principles. Prospective buyers should commission side-by-side biological profiling if direct comparative data are required for go/no-go decisions.

Direct Evidence Gap
Data to verify
No head-to-head biological comparison published for N-allyl vs N-propyl/butyl analogs
Biological activity predicted but unverified
Commission side-by-side profiling if comparative data required
Data Gap Analysis Procurement Risk Assessment

Recommended Procurement and Application Scenarios for Acetamide, N-2-Allyl-2-(2H-1,2,4-Triazino[5,6-B]Indol-3-Ylthio)- Based on Available Evidence


Chemical Library Synthesis and Diversity-Oriented Derivatization

The N-allyl group's terminal alkene provides a reactive handle for olefin cross-metathesis, thiol-ene click chemistry, epoxidation, and hydroboration. Procure this compound as a core scaffold for generating a focused library of triazinoindole-thioacetamide analogs with diverse N-substituents. [1] This is not possible with the saturated N-propyl or N-butyl analogs, which lack the alkene functionality. [2]

De Novo Antidepressant Lead Optimization via Tail Suspension Test Screening

Given the proven antidepressant activity of the triazinoindole-thioacetamide scaffold in the murine TST [1], procure this N-allyl derivative for side-by-side %DID evaluation against the published N-phenyl series (Shelke & Bhosale, 2010). The smaller N-allyl group may offer superior brain penetration and distinct metabolic stability compared to bulkier N-aryl substituents. [2]

Antimicrobial MIC Screening Against Drug-Resistant Clinical Isolates

The triazinoindole-thioacetamide class has demonstrated MIC values lower than standard antimicrobial drugs [1]. Procure the N-allyl derivative for broth microdilution MIC determination against Gram-positive and Gram-negative bacterial strains, comparing directly with the N-aryl analogs reported by Shruthi et al. (2015). The reduced steric bulk of the allyl group may enhance membrane permeability. [2]

Anticonvulsant Activity Screening in Maximal Electroshock Seizure (MES) Model

Several N-substituted phenyl triazinoindole-thioacetamides exhibited anticonvulsant activity in the Shruthi et al. 2015 study. [1] The N-allyl compound, differing only in the N-substituent, is a logical candidate for MES and subcutaneous pentylenetetrazole (scPTZ) screening to determine whether the allyl motif improves seizure protection relative to phenyl-based analogs. [2]

Application
Selection Property
Validation Focus
Chemical library synthesis and diversity-oriented derivatization
Allyl terminal alkene reactivity
Derivatization reaction compatibility (metathesis, thiol-ene, etc.)
Antidepressant activity screening in TST model
Triazinoindole scaffold with class-reported %DID activity
Immobility reduction endpoint context in rodent model
Antimicrobial MIC screening against resistant isolates
Class-reported sub-standard-drug MIC values
Broth microdilution MIC endpoint review
Anticonvulsant screening in MES and scPTZ models
Reported anticonvulsant class activity
Seizure protection endpoint context
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